molecular formula C6H11O7- B8456172 2,3,4,5,6-pentahydroxyhexanoate

2,3,4,5,6-pentahydroxyhexanoate

Cat. No.: B8456172
M. Wt: 195.15 g/mol
InChI Key: RGHNJXZEOKUKBD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

gluconate . It is a natural product with the IUPAC name 2,3,4,5,6-pentahydroxyhexanoate . Gluconate is a derivative of glucose and is commonly found in various biological systems. It is widely used in the food and pharmaceutical industries due to its chelating properties and its role as a source of essential minerals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gluconate can be synthesized through the oxidation of glucose. The most common method involves the use of glucose oxidase, an enzyme that catalyzes the oxidation of glucose to gluconic acid, which is then neutralized to form gluconate . The reaction conditions typically include a pH range of 5.5 to 6.5 and a temperature range of 30°C to 40°C.

Industrial Production Methods

In industrial settings, gluconate is produced through fermentation processes using microorganisms such as Aspergillus niger or Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid, which is subsequently converted to gluconate through neutralization with a base such as sodium hydroxide .

Chemical Reactions Analysis

Types of Reactions

Gluconate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Gluconate has a wide range of applications in scientific research:

Mechanism of Action

Gluconate exerts its effects primarily through its chelating properties. It binds to metal ions, forming stable complexes that prevent the precipitation of metal hydroxides. This property is particularly useful in preventing scale formation in water treatment and enhancing the bioavailability of minerals in pharmaceutical formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gluconate is unique due to its strong chelating properties and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications where metal ion stabilization is required, such as in pharmaceuticals and water treatment .

Properties

Molecular Formula

C6H11O7-

Molecular Weight

195.15 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1

InChI Key

RGHNJXZEOKUKBD-UHFFFAOYSA-M

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Origin of Product

United States

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